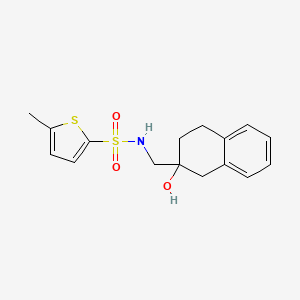![molecular formula C19H22FN5O2S B2401437 1-((2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-fluorophenyl)methyl)piperidine-4-carboxamide CAS No. 887219-12-7](/img/structure/B2401437.png)
1-((2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-fluorophenyl)methyl)piperidine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “1-((2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-fluorophenyl)methyl)piperidine-4-carboxamide” is a complex organic molecule with a molecular formula of C19H22FN5O2S . It has an average mass of 403.474 Da and a mono-isotopic mass of 403.147827 Da . The molecule contains a 1,2,4-triazole ring, which is known for its multidirectional biological activity .
Molecular Structure Analysis
The molecular structure of this compound is quite complex, with multiple rings and functional groups. The 1,2,4-triazole ring is an unsaturated, π-excessive, five-membered heterocycle with a 6π delocalized electron ring system, which gives it an aromatic character . The molecule also contains a thiazole ring, which is a five-membered ring containing nitrogen and sulfur atoms .
Chemical Reactions Analysis
The chemical reactions involving this compound are likely to be complex due to the presence of multiple reactive sites on the molecule. The 1,2,4-triazole ring is known to participate in various types of reactions, including donor–acceptor, nucleophilic, and oxidation reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are determined by its molecular structure. The presence of the 1,2,4-triazole ring and the thiazole ring, along with other functional groups, contribute to its properties. The IR absorption spectra of similar compounds have shown signals for C=O groups at 1650–1712 cm−1 .
Applications De Recherche Scientifique
Anticancer Activity
Triazole derivatives have been reported to show potent anticancer activity . The presence of the triazole ring in the structure of this compound could potentially contribute to its anticancer properties.
Antimicrobial Activity
Both triazole and thiazole derivatives are known for their antimicrobial properties . This compound, with both these scaffolds, could potentially be used in the development of new classes of antibacterial agents.
Anti-Inflammatory and Analgesic Activity
Thiazoles have been reported to have anti-inflammatory and analgesic activities . The thiazole ring in this compound could contribute to these properties.
Antioxidant Activity
Triazole derivatives have been found to possess antioxidant activity . This compound, with its triazole scaffold, could potentially exhibit antioxidant properties.
Antiviral Activity
Triazole derivatives have been reported to have antiviral properties . This compound could potentially be used in the development of antiviral drugs.
Enzyme Inhibition
Triazolothiadiazine derivatives have been reported to inhibit various enzymes, including carbonic anhydrase, cholinesterase, alkaline phosphatase, lipase, and aromatase . This compound, with its triazole scaffold, could potentially exhibit similar enzyme inhibition properties.
Mécanisme D'action
Target of Action
Thiazoles and triazoles, the core structures in “1-((2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-fluorophenyl)methyl)piperidine-4-carboxamide”, are found in many biologically active compounds, such as antimicrobial, antiretroviral, and antineoplastic drugs . These compounds often interact with a variety of enzymes and receptors in the biological system .
Mode of Action
The interaction between these compounds and their targets often involves the formation of hydrogen bonds and dipole interactions, which can lead to changes in the function of the target proteins .
Biochemical Pathways
Thiazole and triazole derivatives can affect a wide range of biochemical pathways due to their diverse biological activities. For example, they can influence the metabolism of carbohydrates, the synthesis of neurotransmitters, and the function of the nervous system .
Result of Action
The molecular and cellular effects of thiazole and triazole derivatives can include antimicrobial, antiviral, anti-inflammatory, and antitumor effects, among others .
Action Environment
The action, efficacy, and stability of thiazole and triazole derivatives can be influenced by various environmental factors, such as pH, temperature, and the presence of other substances .
Propriétés
IUPAC Name |
1-[(2-ethyl-6-hydroxy-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-(4-fluorophenyl)methyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22FN5O2S/c1-2-14-22-19-25(23-14)18(27)16(28-19)15(11-3-5-13(20)6-4-11)24-9-7-12(8-10-24)17(21)26/h3-6,12,15,27H,2,7-10H2,1H3,(H2,21,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLWUDYMXRWCRPX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C(=C(SC2=N1)C(C3=CC=C(C=C3)F)N4CCC(CC4)C(=O)N)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22FN5O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![phenyl[2-(trifluoromethyl)-1H-1,3-benzodiazol-6-yl]methanamine hydrochloride](/img/structure/B2401357.png)

![4-(6-Benzyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)morpholine](/img/structure/B2401359.png)
![4,6-dimethyl-3-[(3-methylphenyl)sulfonyl]-2(1H)-pyridinone](/img/structure/B2401361.png)
![1-benzyl-3-(2-hydroxyphenyl)-5-(2-methoxyethyl)tetrahydropyrrolo[3,4-c]pyrazole-4,6(2H,5H)-dione](/img/structure/B2401363.png)


![1-(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperazine-1-carbonyl)piperidine-4-carboxylic acid](/img/structure/B2401368.png)
![N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2401369.png)

![2-[[4-[6-(2-Methylphenyl)pyridazin-3-yl]piperazin-1-yl]methyl]-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole](/img/structure/B2401371.png)
![Methyl 2-[6-(furan-2-ylmethyl)-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate](/img/structure/B2401373.png)

![tert-butyl N-[(3S,4S)-rel-3-(hydroxymethyl)-4-piperidyl]carbamate](/img/structure/B2401375.png)